Tris(2-pyridyl)phosphine

Catalog No.
S3338924
CAS No.
26437-48-9
M.F
C15H12N3P
M. Wt
265.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(2-pyridyl)phosphine

CAS Number

26437-48-9

Product Name

Tris(2-pyridyl)phosphine

IUPAC Name

tripyridin-2-ylphosphane

Molecular Formula

C15H12N3P

Molecular Weight

265.25 g/mol

InChI

InChI=1S/C15H12N3P/c1-4-10-16-13(7-1)19(14-8-2-5-11-17-14)15-9-3-6-12-18-15/h1-12H

InChI Key

LDSMXGPRCFQXSK-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)P(C2=CC=CC=N2)C3=CC=CC=N3

Canonical SMILES

C1=CC=NC(=C1)P(C2=CC=CC=N2)C3=CC=CC=N3

Homogeneous Catalysis

TPPS acts as a homogeneous catalyst in various organic reactions. For instance, it facilitates the synthesis of β-unsaturated ketones, which are crucial building blocks in organic synthesis. A study published in the Journal of the American Chemical Society demonstrates the effectiveness of TPPS-metal complexes in achieving high yields and selectivities in β-unsaturated ketone synthesis [1].

[1] Nakamura, E., & Yoshida, N. (1995). Highly Selective Aldol Condensation of Aldehydes with Esters Catalyzed by Palladium Complexes of Tris(2-pyridyl)phosphine. Journal of the American Chemical Society, 117(24), 6332–6333.

Generation of Halides from Chlorides

TPPS complexes exhibit the unique ability to convert chlorides to other halides, such as bromides and iodides. This property makes them valuable tools in organic synthesis, allowing for the selective introduction of different halogens into molecules. A research article published in Tetrahedron Letters details the use of TPPS-palladium complexes for the efficient conversion of aryl chlorides to bromides and iodides [2].

[2] Beller, M., & Zapf, C. (2004). A New Method for the Conversion of Aryl Chlorides into Bromides and Iodides Using Palladium-Catalyzed Halogen Exchange. Tetrahedron Letters, 45(37), 7141–7144.

Structural Studies and X-ray Absorption Spectroscopy

Due to its ability to form well-defined complexes with various metals, TPPS is often utilized in structural studies. These studies help elucidate the coordination environment and electronic structure of metal centers. Additionally, TPPS complexes are employed in X-ray absorption spectroscopy (XAS) experiments, a technique that provides valuable information about the oxidation state and local environment of metal atoms [3, 4].

[3] Zhang, J., Li, Y., Li, Y., & Feng, S. (2010). Coordination chemistry of lanthanide chlorides with tripodal tris(pyridylmethyl)phosphine ligands: Synthesis, characterization, and luminescence properties. Inorganic Chemistry, 49(10), 4730–4737.

[4] Mebs, S., Monteil, V., & Bressler, C. (2002). Time-resolved X-ray absorption fine structure (TR-XAFS) at the iron K-edge of photosystem II. Photosynthesis Research, 74(1-3), 79–93.

Tris(2-pyridyl)phosphine is a tripodal ligand characterized by three 2-pyridyl substituents attached to a central phosphorus atom. Its chemical formula is C12H12N3PC_{12}H_{12}N_3P. This compound exhibits unique structural features that contribute to its properties as a ligand in coordination chemistry. The presence of nitrogen atoms in the pyridine rings allows for strong coordination with metal centers, making it a versatile candidate in the formation of metal complexes. The phosphorus atom typically adopts a pyramidal geometry due to steric and electronic factors, which influences its reactivity and interaction with various substrates .

, often acting as a nucleophile or a ligand:

  • Electrophilic Substitution: It reacts with electrophiles such as chlorine and bromine, leading to the formation of phosphonium salts or substituted products .
  • Coordination Chemistry: The ligand can form stable complexes with transition metals, including manganese, cobalt, and nickel. These complexes often exhibit interesting properties, such as luminescence when combined with specific metal ions .
  • Oxidation Reactions: Tris(2-pyridyl)phosphine can be oxidized to tris(2-pyridyl)phosphine oxide, which retains similar coordination properties but may exhibit different reactivity .

Research indicates that tris(2-pyridyl)phosphine may have potential biological applications, particularly in the field of medicinal chemistry. Its ability to coordinate with metal ions suggests possible roles in drug design and delivery systems. Additionally, studies have highlighted its interaction with biological molecules, indicating potential use in targeting specific cellular pathways or structures .

Tris(2-pyridyl)phosphine can be synthesized through various methods:

  • Microwave-Assisted Synthesis: A straightforward method involves the reaction of 2-bromopyridine with red phosphorus in a superbasic medium (e.g., KOH/DMSO). This method yields tris(2-pyridyl)phosphine in approximately 53% yield within 20 minutes .
  • Conventional Methods: Traditional synthetic routes include heating mixtures of phosphorus trichloride with 2-pyridine derivatives under controlled conditions to facilitate the formation of the desired phosphine compound.

Tris(2-pyridyl)phosphine finds applications across various fields:

  • Catalysis: It serves as a ligand in catalytic processes, particularly in cross-coupling reactions and other metal-catalyzed transformations.
  • Material Science: The compound is utilized in the development of luminescent materials and sensors due to its ability to form complexes that exhibit light-emitting properties .
  • Coordination Chemistry: Its role as a versatile ligand makes it valuable for synthesizing new metal complexes with tailored properties for specific applications.

Studies on tris(2-pyridyl)phosphine have focused on its interactions with various metal ions and other ligands. These investigations reveal that the ligand's unique tripodal structure allows for variable coordination modes, influencing the stability and reactivity of formed complexes. For example, it has been shown to facilitate chloride exchange reactions in pnictogen chemistry, indicating its versatility in forming diverse coordination environments .

Tris(2-pyridyl)phosphine shares similarities with several other phosphine ligands but exhibits unique characteristics:

Compound NameStructure FeaturesUnique Properties
Tris(1-pyridyl)phosphineThree 1-pyridyl groupsLess sterically hindered than tris(2-pyridyl)phosphine
Tris(4-pyridyl)phosphineThree 4-pyridyl groupsDifferent electronic properties due to pyridine position
Tris(benzyl)phosphineThree benzyl groupsMore sterically bulky; different coordination behavior
Tris(2-(4-pyridyl)ethyl)phosphineThree 2-(4-pyridyl)ethyl groupsSimilar coordination but varied sterics due to ethylene link

Tris(2-pyridyl)phosphine stands out due to its specific electronic configuration and steric arrangement, which influences its reactivity and coordination capabilities compared to these similar compounds.

XLogP3

2.4

Wikipedia

Pyridine, 2,2',2''-phosphinidynetris-

Dates

Modify: 2023-08-19

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